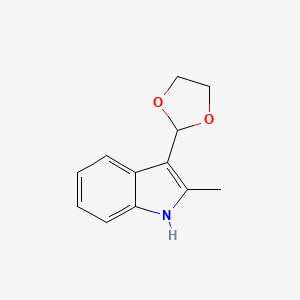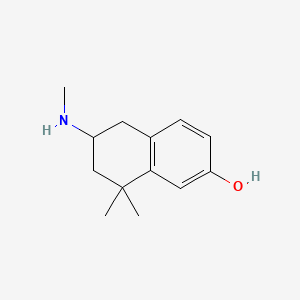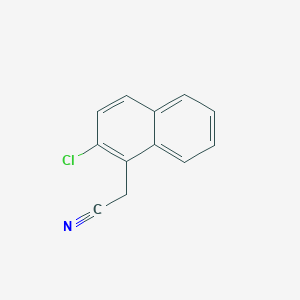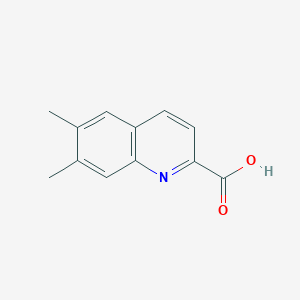
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole is a heterocyclic compound that features both an indole and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various synthetic routes, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indoles.
Applications De Recherche Scientifique
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dioxane: Similar in structure but with a six-membered ring.
1,2-dioxolane: An isomer with adjacent oxygen atoms.
Indole: Lacks the dioxolane ring but shares the indole moiety.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3 |
Clé InChI |
KIRFYWHTEUXUQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)









![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)


